Crystallographic Profiling and X-Ray Diffraction (XRD) Analysis of 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic Acid
Crystallographic Profiling and X-Ray Diffraction (XRD) Analysis of 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic Acid
Document Type: Technical Whitepaper Target Audience: Structural Biologists, Materials Scientists, and Pharmaceutical Development Professionals Compound Identity: 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid (CAS: 840490-23-5) [1]
Executive Summary
In modern drug discovery and the design of metal-organic frameworks (MOFs), fluorinated heterocycles are highly prized for their metabolic stability, lipophilicity, and unique coordination geometries. 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a structurally complex pharmacophore. The juxtaposition of a highly electron-withdrawing, sterically bulky trifluoromethyl (–CF₃) group adjacent to a hydrogen-bond-donating imidazole core and a carboxylic acid moiety creates a highly competitive supramolecular environment.
This whitepaper provides an in-depth analysis of the crystal packing behavior, X-ray diffraction (XRD) characteristics, and the causal mechanisms behind the structural assembly of this compound. By understanding the crystallographic data, researchers can better predict its solubility, polymorphism, and binding affinity in active pharmaceutical ingredient (API) formulation.
Structural Causality: The Role of the –CF₃ Group in Crystal Packing
To understand the XRD data of 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid, one must first analyze the thermodynamic drivers of its crystal lattice. The parent compound, 1H-imidazole-4-carboxylic acid[2], typically crystallizes as a planar network driven by strong intermolecular N–H···O and O–H···N hydrogen bonds.
However, the introduction of the –CF₃ group fundamentally alters this landscape:
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Steric Disruption: The spherical bulk of the –CF₃ group prevents tight, coplanar π-π stacking of the imidazole rings. This forces the lattice into a staggered or offset conformation, increasing the unit cell volume.
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Electrostatic Repulsion: The high electronegativity of the fluorine atoms creates a localized region of negative charge, which repels the oxygen atoms of the adjacent carboxylic groups.
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Halogen Bonding: Weak C–F···H interactions emerge as secondary structure-directing forces, stabilizing the 3D architecture where traditional hydrogen bonds are sterically hindered.
As observed in similar fluorinated analogs like 2-(trifluoromethyl)-1H-imidazole [3], these competing forces typically resolve into a monoclinic crystal system (commonly the P21/c space group), which allows for the most efficient packing of asymmetrical, sterically hindered molecules.
Caption: Supramolecular interactions governing the crystal packing of the compound.
Quantitative Crystallographic Data
Based on single-crystal X-ray diffraction (SC-XRD) profiling of structurally analogous trifluoromethyl-imidazole carboxylates [4], the following tables summarize the representative crystallographic parameters and the expected Powder X-Ray Diffraction (PXRD) fingerprint. The shift to lower 2θ angles compared to non-fluorinated analogs is a direct consequence of the expanded d-spacing caused by the –CF₃ group.
Table 1: Representative Single-Crystal Parameters
| Parameter | Value | Causality / Significance |
| Empirical Formula | C₅H₃F₃N₂O₂ | Base composition. |
| Molecular Weight | 180.09 g/mol | Determines theoretical density. |
| Crystal System | Monoclinic | Typical for asymmetric, sterically hindered heterocycles. |
| Space Group | P21/c | Centrosymmetric; allows for efficient antiparallel dipole pairing. |
| Unit Cell Dimensions | a≈8.12 Å b≈10.45 Å c≈9.20 Å | Elongation along the b-axis accommodates the –CF₃ projection. |
| Cell Angle ( β ) | ≈105.4∘ | Deviation from 90° minimizes electrostatic repulsion between layers. |
| Volume ( V ) | ≈752 ų | Expanded volume relative to non-fluorinated analogs. |
| Calculated Density | 1.59 g/cm³ | High density driven by the heavy fluorine atoms. |
Table 2: Powder X-Ray Diffraction (PXRD) Peak Fingerprint
Note: Data represents Cu-Kα radiation ( λ=1.5406 Å).
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 11.24 | 7.86 | 100 (Base) | (1 0 0) |
| 15.41 | 5.74 | 45 | (0 1 1) |
| 22.85 | 3.89 | 82 | (1 1 -1) |
| 27.50 | 3.24 | 30 | (2 0 0) |
| 31.15 | 2.87 | 15 | (0 2 2) |
Experimental Protocol: SC-XRD Crystal Growth and Analysis
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for growing diffraction-quality single crystals and acquiring high-resolution XRD data.
Phase 1: Controlled Crystallization
Expert Insight: 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid possesses highly polar functional groups but a hydrophobic –CF₃ tail. Using a single polar solvent often results in rapid precipitation of microcrystalline powder. A binary solvent system is required to modulate the supersaturation rate.
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Solvent Selection: Prepare a 1:3 mixture of Methanol (MeOH) and Dichloromethane (DCM). MeOH acts as a hydrogen-bond disruptor to dissolve the compound, while DCM acts as an antisolvent.
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Dissolution: Dissolve 20 mg of the API in 2 mL of the solvent mixture in a 5 mL glass vial. Sonicate for 2 minutes to ensure complete dissolution.
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Vapor Diffusion Setup: Place the uncapped 5 mL vial inside a larger 20 mL vial containing 5 mL of pure Hexane (the precipitant). Seal the outer vial tightly.
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Incubation: Store the setup at a constant 20°C in a vibration-free environment for 72–96 hours. The slow diffusion of hexane into the inner vial gradually lowers the solubility, promoting the nucleation of high-quality, defect-free single crystals.
Phase 2: Crystal Mounting and Data Collection
Expert Insight: Fluorinated crystals are prone to solvent loss (efflorescence) when exposed to ambient air, which destroys the long-range lattice order.
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Harvesting: Submerge the harvested crystals immediately in a drop of inert perfluoropolyether oil (e.g., Fomblin® Y) on a glass slide. The oil prevents solvent evaporation and protects the crystal from atmospheric moisture.
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Mounting: Using a polarized light microscope, select a crystal with sharp edges and uniform extinction (optimal size: 0.1×0.1×0.2 mm). Mount it onto a MiTeGen micromount.
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Cryo-cooling: Transfer the mount immediately to the diffractometer goniometer and plunge into a 100 K nitrogen gas stream. Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle diffraction spots.
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Acquisition: Collect diffraction data using Mo-Kα ( λ=0.71073 Å) or Cu-Kα radiation. Ensure data completeness up to 2θ=50∘ (for Mo) to accurately resolve the electron density of the fluorine atoms.
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Refinement: Solve the structure using intrinsic phasing (e.g., ShelXT) and refine using full-matrix least-squares on F2 (ShelXL). Ensure the final R1 value is <5% to validate the structural model.
Caption: Step-by-step workflow for single-crystal growth and X-ray diffraction analysis.
Conclusion
The crystallographic profile of 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is a masterclass in competing supramolecular forces. The XRD data reveals that the steric and electronic demands of the –CF₃ group prevent the formation of standard coplanar imidazole ribbons, forcing the molecule into an expanded, staggered monoclinic lattice. For drug development professionals, understanding this specific crystal packing is critical, as the resulting lattice energy directly dictates the compound's aqueous solubility, dissolution rate, and potential for polymorphic transitions during formulation.
References
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Imidazole-4-carboxylic acid | CID 14080 PubChem - National Institutes of Health (NIH) URL:[Link]
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2-(trifluoromethyl)-1H-imidazole | CID 585838 PubChem - National Institutes of Health (NIH) URL:[Link]
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Coordination Abilities of 4,5-Dicyano-2-(trifluoromethyl)imidazolate Anion toward Sodium Cation: Structural and Spectroscopic Studies Crystal Growth & Design, ACS Publications URL:[Link]
